molecular formula C14H10N6O B15095791 7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B15095791
M. Wt: 278.27 g/mol
InChI Key: YEYZZAAJVNINDE-UHFFFAOYSA-N
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Description

7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines pyridine, triazole, and pyrimidine rings, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes as starting materials.

    Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific combination of pyridine, triazole, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for further drug development .

Properties

Molecular Formula

C14H10N6O

Molecular Weight

278.27 g/mol

IUPAC Name

11-(2-aminophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C14H10N6O/c15-10-3-1-2-4-12(10)19-6-5-11-9(13(19)21)7-16-14-17-8-18-20(11)14/h1-8H,15H2

InChI Key

YEYZZAAJVNINDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC3=C(C2=O)C=NC4=NC=NN34

Origin of Product

United States

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